molecular formula C11H12O2 B13310083 2-Cyclopropanecarbonyl-4-methylphenol

2-Cyclopropanecarbonyl-4-methylphenol

Cat. No.: B13310083
M. Wt: 176.21 g/mol
InChI Key: OOWXYSNUGDHGJZ-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-4-methylphenol is an organic compound with the molecular formula C₁₁H₁₂O₂ It is a derivative of phenol, featuring a cyclopropanecarbonyl group and a methyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-4-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopropanecarbonyl nucleophile . The reaction typically requires strong electron-attracting substituents on the aromatic ring and highly basic nucleophilic reagents.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes such as Suzuki–Miyaura coupling . This method is favored for its mild reaction conditions and high functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated and nitrated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropanecarbonyl-4-methylphenol is unique due to the presence of both the cyclopropanecarbonyl and methyl groups on the phenolic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

cyclopropyl-(2-hydroxy-5-methylphenyl)methanone

InChI

InChI=1S/C11H12O2/c1-7-2-5-10(12)9(6-7)11(13)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

OOWXYSNUGDHGJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

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